N8,2-dihydroxy-N1-phenyloctanediamide
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Overview
Description
N8,2-dihydroxy-N1-phenyloctanediamide: is a small molecular compound with the chemical formula C14H20N2O4 . It is known for its role as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression . This compound has garnered interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8,2-dihydroxy-N1-phenyloctanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylamine and octanediamide.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N8,2-dihydroxy-N1-phenyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N8,2-dihydroxy-N1-phenyloctanediamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in gene expression regulation and its effects on cellular processes.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N8,2-dihydroxy-N1-phenyloctanediamide involves the inhibition of histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can affect various cellular pathways and processes, including cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N1-hydroxy-N8-phenyloctanediamide: Another histone deacetylase inhibitor with similar properties.
Vorinostat: A well-known histone deacetylase inhibitor used in cancer therapy.
Suberoylanilide hydroxamic acid: Another compound with similar inhibitory effects on histone deacetylases.
Uniqueness
N8,2-dihydroxy-N1-phenyloctanediamide is unique due to its specific chemical structure, which allows it to interact with histone deacetylases in a distinct manner. This uniqueness contributes to its potential therapeutic applications and its role in scientific research .
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N',2-dihydroxy-N-phenyloctanediamide |
InChI |
InChI=1S/C14H20N2O4/c17-12(9-5-2-6-10-13(18)16-20)14(19)15-11-7-3-1-4-8-11/h1,3-4,7-8,12,17,20H,2,5-6,9-10H2,(H,15,19)(H,16,18) |
InChI Key |
ZJKUBOBFXFZYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CCCCCC(=O)NO)O |
Origin of Product |
United States |
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